molecular formula C21H25N3O3 B2468544 ethyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]-1,3,5-trimethylpyrrole-2-carboxylate CAS No. 847463-66-5

ethyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]-1,3,5-trimethylpyrrole-2-carboxylate

Cat. No. B2468544
CAS RN: 847463-66-5
M. Wt: 367.449
InChI Key: UDBLMSPCMROBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole is a significant heterocyclic system in natural products and drugs . It also contains a carbamoyl group (NHCOO), which is derived from carbamic acid (NH2COOH). This group is often involved in protein structures and biochemical processes.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and carbamoyl groups, along with the ethyl and trimethylpyrrole groups. The exact structure would depend on the specific locations of these groups on the molecule .


Chemical Reactions Analysis

Indole compounds are known to undergo electrophilic substitution, especially at the C3 position . The carbamoyl group can participate in reactions with nucleophiles, and the ester group can undergo hydrolysis or transesterification reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, indole compounds are crystalline and have specific odors .

Scientific Research Applications

Biologically Active Compounds

Indole derivatives, such as the compound , have been used as biologically active compounds for the treatment of various disorders in the human body . They have shown potential in treating cancer cells and microbes .

Anticancer Activity

Indole derivatives have shown significant potential in the field of cancer research. They have been used in the development of treatments for various types of cancer .

Antimicrobial Activity

Indole derivatives have also been used in the development of antimicrobial treatments. Their unique structure allows them to effectively combat various types of microbes .

Antiviral Activity

Some indole derivatives have shown anti-viral activity. For example, Ethyl 1H-indole-3-carboxylates have shown anti-viral activity in Huh-7.5 cells .

Industrial Applications

The compound has potential applications in industrial settings as well. For instance, it has been evaluated for its anticorrosion attributes .

Antioxidant Attributes

The compound has also been evaluated for its antioxidant attributes, which could have potential applications in various fields, including biomedical therapeutics and industrial applications .

Synthesis of Other Compounds

The compound can be used in the synthesis of other compounds. For example, it can be used in the preparation of esters, amides, or anhydrides .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. Proper handling and disposal procedures should be followed when working with it .

Future Directions

Future research could focus on elucidating the specific biological activity of this compound, determining its mechanism of action, and optimizing its synthesis. It could also involve studying its potential applications in medicine or other fields .

properties

IUPAC Name

ethyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]-1,3,5-trimethylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-5-27-21(26)19-13(2)18(14(3)24(19)4)20(25)22-11-10-15-12-23-17-9-7-6-8-16(15)17/h6-9,12,23H,5,10-11H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBLMSPCMROBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NCCC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-1,3,5-trimethyl-1H-pyrrole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.